(3β,20S)-Pregn-5-ene-3,17,20-triol-d4
Description
Definition and Significance of Deuterium-Labeled Compounds in Steroid Research
Deuterium-labeled steroid compounds represent a class of molecules where specific hydrogen atoms within the steroid structure have been replaced with deuterium isotopes, creating stable isotopic tracers that maintain the chemical properties of the original compound while providing unique analytical advantages. These compounds have fundamentally transformed steroid research by enabling precise quantification and tracking of metabolic processes through mass spectrometry and nuclear magnetic resonance spectroscopy techniques.
The significance of deuterium-labeled steroids in research extends far beyond simple analytical convenience. During the past decades, radio-labeled compounds have been increasingly displaced by deuterated biosynthetic precursors in studies on biosyntheses of natural products due to the possibilities to recognize a deuterium label in target compounds by mass spectrometry and nuclear magnetic resonance spectroscopy easily. These methods allow researchers to determine the number and positions of deuterium atoms in products of biosynthesis with remarkable precision, providing insights that were previously unattainable through conventional analytical approaches.
The incorporation of deuterium atoms into steroid molecules occurs through carefully controlled chemical reactions with deuterium-containing reagents, creating compounds that serve as biosynthetic precursors for numerous bioactive natural polar steroids. The deuteration process typically achieves enrichment levels exceeding 99%, as demonstrated in studies where the extent of deuterium enrichment was estimated by analysis of nuclear magnetic resonance and mass spectra of deuterated compounds. This high level of isotopic purity ensures reliable and reproducible results in metabolic studies.
Modern analytical techniques have evolved to take full advantage of these deuterated compounds. The combination of stable isotopes and mass spectrometry delivers reference-quality quantitative data with molecular specificity, often combined with informative isotope effects that provide additional layers of analytical information. This technological synergy has made it possible to conduct studies that would have been impossible with radioactive tracers alone.
Historical Context: Evolution of Stable Isotope Tracers in Metabolic Studies
The development of stable isotope tracers in metabolic research represents a remarkable journey spanning over a century, with distinct phases marking significant technological and methodological advances. The timeline of stable isotopes and mass spectrometry in the life sciences can be divided into four segments covering the years 1920-1950, 1950-1980, 1980-2000, and 2000 until today.
Early efforts using stable isotope tracers focused on determining the nature of protein turnover, specifically the simultaneous processes of protein synthesis and breakdown. These pioneering investigations laid the groundwork for more sophisticated applications as analytical techniques developed and a wide variety of isotopic tracers became available. The scope of tracer studies widened dramatically to the point where it would be impossible to comprehensively address all possible applications in contemporary research.
Methods using stable isotope tracers fall into two general categories: those in which the use of stable isotopes is a preferable option to the use of the corresponding radioactive tracer for reasons of ease of disposal or analysis, and methods for which there are no radioactive tracers available that would enable quantification of the metabolic pathway under investigation. The ease of disposal of stable isotopes stems from the fact that, unlike radionuclides, they do not undergo spontaneous decay with resulting emissions that have adverse biological effects, hence the name stable isotopes.
The evolution of analytical capabilities has been particularly important in driving the adoption of stable isotope tracers. Application of stable isotopes is driven by improvements of mass spectrometry, chromatography, and related fields in sensitivity, mass accuracy, structural specificity, complex sample handling ability, data output, and data evaluation. These technological advances have enabled researchers to conduct comprehensive identification and quantification of complete compound classes within one or a few analytical runs, representing a vision of omics-type analyses that was previously unattainable.
In metabolic studies, which represent the classic field of isotopic tracer experiments, stable isotopes and radioisotopes were competing solutions for decades, with stable isotopes serving as the long-term junior partner. However, since the 1990s, the number of metabolic studies with radioisotopes has decreased substantially, whereas stable isotope studies have retained their slow but stable upward tendency. This shift reflects not only safety considerations but also the superior analytical capabilities offered by stable isotope approaches.
Rationale for Studying (3β,20S)-Pregn-5-ene-3,17,20-triol-d4 in Endocrinology and Biochemistry
The specific compound this compound represents a sophisticated molecular tool designed to address critical gaps in understanding steroid metabolism and endocrine function. This deuterium-labeled derivative of pregnanetriol serves multiple essential purposes in contemporary biochemical and endocrinological research, offering unique insights into steroidogenic pathways that are fundamental to human health and disease.
Pregnanetriol, the non-deuterated parent compound, is an inactive metabolite of progesterone that is primarily produced from 17-hydroxyprogesterone. The levels of pregnanetriol, typically measured in urine, can indicate disruptions in steroidogenesis pathways such as those seen in congenital adrenal hyperplasia and adrenal insufficiency. Monitoring these levels helps in diagnosing and managing endocrine disorders, and they reflect the broader metabolic and hormonal balance within the body.
The deuterated version, this compound, with its molecular formula C₂₁H₃₀D₄O₃ and molecular weight of 338.52, provides researchers with the ability to conduct highly precise metabolic studies. The incorporation of four deuterium atoms into specific positions within the molecule creates a traceable marker that can be distinguished from endogenous compounds through mass spectrometric analysis.
Research applications for this compound span multiple domains of endocrinological investigation. In studies of adrenal function, the compound serves as an internal standard for quantifying naturally occurring pregnanetriol in biological samples. This application is particularly valuable in clinical diagnostics, where accurate measurement of steroid metabolites is crucial for identifying enzyme deficiencies and metabolic disorders.
The compound also plays a critical role in biosynthetic pathway studies, where researchers investigate the complex series of enzymatic reactions that convert cholesterol into various steroid hormones. By introducing the deuterated compound into biological systems, scientists can track the fate of specific carbon and hydrogen atoms as they undergo metabolic transformations, providing detailed maps of steroidogenic processes.
Furthermore, the use of this compound in pharmaceutical research enables the development of more accurate analytical methods for drug metabolism studies and therapeutic monitoring. The compound serves as a reference standard that allows for precise quantification of steroid metabolites in complex biological matrices, supporting both clinical diagnostics and research into steroid-related diseases.
The significance of this research extends to understanding fundamental aspects of human development and reproduction. Pregnanetriol levels have been studied in various physiological states, including pregnancy, where steroid metabolism undergoes dramatic changes. The deuterated compound provides a tool for investigating these complex metabolic adaptations with unprecedented precision.
Properties
Molecular Formula |
C₂₁H₃₀D₄O₃ |
|---|---|
Molecular Weight |
338.52 |
Synonyms |
Pregn-5-ene-3β,17,20α-triol-d4; (3β,17α,20S)-Pregn-5-ene-3,17,20-triol-d4; Pregn-5-ene-3β,17α,20α-triol-d4; Δ5-Pregnene-3β,17α,20(S)-triol-d4; |
Origin of Product |
United States |
Scientific Research Applications
Steroid Hormone Profiles
One of the primary applications of (3β,20S)-Pregn-5-ene-3,17,20-triol-d4 is in the study of steroid hormone profiles. Research indicates that this compound can serve as a stable isotope-labeled internal standard for mass spectrometry analyses. This application is crucial for accurately measuring concentrations of endogenous steroid hormones in biological samples.
Key Findings:
- It aids in differentiating between various steroid metabolites.
- Provides insights into hormonal imbalances and their physiological impacts.
Schizophrenia Studies
Recent studies have utilized this compound to investigate the role of steroid hormones in psychiatric disorders such as schizophrenia. The compound's ability to modulate neurosteroid levels has been linked to alterations in mood and cognition.
Case Study Overview:
- A study demonstrated that men with schizophrenia exhibited distinct steroidomic profiles compared to healthy controls. The use of this compound allowed researchers to identify specific hormonal pathways that may contribute to the pathophysiology of schizophrenia .
Metabolomics Applications
The compound has also found applications in metabolomics, where it is used to profile metabolic pathways involving pregnanes and their derivatives. Its isotopic labeling enhances the detection and quantification of metabolites in complex biological matrices.
Research Insights:
- Studies indicate that this compound can help elucidate the metabolic bottlenecks present in conditions such as chronic renal failure and osteoporosis .
Calcium Metabolism Disorders
Research has indicated that derivatives of this compound may be effective in treating calcium metabolic deficiencies such as chronic renal failure and osteoporosis. These findings suggest potential therapeutic applications for this compound in managing bone health and mineral metabolism disorders.
Clinical Implications:
- The compound's ability to influence calcium metabolism could lead to new treatment strategies for patients suffering from related disorders .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Implications |
|---|---|---|
| Endocrinology | Internal standard for hormone profiling | Accurate measurement of steroid concentrations |
| Psychiatry | Study of neurosteroid roles in mental health | Distinct hormonal profiles in schizophrenia |
| Metabolomics | Profiling metabolic pathways | Insights into metabolic bottlenecks |
| Therapeutic Potential | Treatment for calcium metabolism disorders | Potential new therapies for osteoporosis and renal failure |
Comparison with Similar Compounds
Structural Analogs in the Pregnane Family
Table 1: Key Structural Analogs
Key Differences :
- A-Ring Saturation : Unlike the Δ⁵ double bond in this compound, 5β-Pregnane-3α,17α,20α-triol has a fully saturated A-ring (5β configuration), altering its metabolic stability and receptor binding .
- Substituents: Gynpregnoside F (from ) features additional hydroxyl groups (7β,12β,14β) and esterified cinnamoyl/benzoyl moieties, increasing its polarity and complexity .
- Deuteration : The deuterated variant exhibits a molecular weight increase of ~4 atomic mass units compared to the parent compound, critical for distinguishing isotopic peaks in MS analysis .
Stereoisomeric Comparisons
The 20S configuration in this compound is critical for bioactivity. highlights the 20R vs. 20S epimerism in related triols, showing that stereochemistry at C-20 significantly alters metabolic pathways and receptor interactions. For example:
- 20R Epimers : Often exhibit reduced binding affinity to steroidogenic enzymes like CYP17A1 due to spatial mismatches .
- 3β vs. 3α-OH Orientation : 5β-Pregnane-3α,17α,20α-triol (3α-OH) is less active in glucocorticoid receptor assays compared to 3β-OH analogs, underscoring the role of hydroxyl group orientation .
Deuterated vs. Non-Deuterated Forms
Table 2: Isotopic and Analytical Properties
| Property | This compound | (3β,20S)-Pregn-5-ene-3,17,20-triol |
|---|---|---|
| Molecular Weight | ~338.53 g/mol | 334.49 g/mol |
| NMR Signal | Reduced ¹H signals (D replaces H) | Full ¹H/¹³C splitting patterns |
| Mass Spectrometry | Distinct isotopic clusters (D4 vs. H4) | Single molecular ion peak |
| Metabolic Tracing | Ideal for kinetic studies | Limited to non-tracer assays |
Functionalized Derivatives
- Sulfated Derivatives : this compound sulfate (CAS: 4080-06-2) has enhanced water solubility, making it suitable for cell-based assays .
- TMS Derivatives : Trimethylsilyl (TMS) derivatives of similar compounds (e.g., Pregn-5-ene-3,20-diol 2TMS) improve volatility for gas chromatography (GC-MS) analysis .
Preparation Methods
Acid-Catalyzed Hydrogen-Deuterium Exchange
-
Conditions : The triol is dissolved in deuterated methanol (CD3OD) or D2O with a catalytic amount of DCl or CF3COOD.
-
Mechanism : Protons at acidic sites (e.g., hydroxyl-adjacent carbons) undergo exchange with deuterium. For example, the C20 and C17 hydroxyl groups facilitate deuteration at neighboring carbons.
Catalytic Deuteration Using Deuterium Gas
-
Procedure : The non-deuterated triol is subjected to hydrogenation with D2 gas (3–5 atm) in the presence of Pd/C or PtO2 in ethanol-d6.
-
Selectivity : Deuterium incorporation occurs at double bonds (e.g., Δ⁵ position) and reducible carbonyl groups.
-
Limitation : Over-reduction of the Δ⁵ bond may occur, requiring careful monitoring.
Protection-Deprotection Sequences for Regioselective Deuteration
To direct deuterium to specific sites, hydroxyl groups are temporarily protected:
Silylation of Hydroxyl Groups
Deuteration and Deprotection
-
Deuteration : The silylated compound undergoes H-D exchange in D2O with NaOD (0.1 M) at 60°C for 24 hours.
-
Deprotection : TMS groups are removed using HF-pyridine or tetrabutylammonium fluoride (TBAF) in THF.
-
Purification : Chromatography on silica gel with ethyl acetate/hexane (3:7) yields 85–90% pure deuterated triol.
Characterization and Analytical Validation
Post-synthesis, the compound is validated via:
Challenges and Optimization
-
Isotopic Purity : Residual protio species (<2%) are removed via recrystallization from deuterated ethanol.
-
Side Reactions : Over-deuteration at C3 or C17 is mitigated by adjusting reaction time and temperature.
-
Scalability : Batch sizes >100 mg require pressurized deuteration reactors to maintain D2 gas solubility.
Industrial and Research Applications
Q & A
Q. What are the key considerations for synthesizing (3β,20S)-Pregn-5-ene-3,17,20-triol-d4 with high isotopic purity?
Methodological Answer:
- Prioritize deuterium incorporation at stable positions (e.g., non-exchangeable hydrogens) using labeled precursors.
- Monitor isotopic purity via mass spectrometry and nuclear magnetic resonance (NMR) to confirm deuterium placement and rule out isotopic scrambling. Reference structural analogs like the bis-TMS derivatives in for guidance on stable hydrogen positions .
- Use chiral catalysts or enzymatic methods to preserve stereochemical integrity at C3β and C20S positions, as misconfiguration can alter biological activity .
Q. How can researchers characterize the stereochemical configuration of this compound?
Methodological Answer:
- Employ X-ray crystallography for definitive stereochemical assignment, leveraging databases like NIST for reference structures (e.g., related pregnane derivatives in ) .
- Combine NMR techniques (e.g., NOESY, J-coupling analysis) to confirm spatial arrangements. For example, compare chemical shifts with non-deuterated analogs listed in .
Q. What analytical methods are validated for quantifying trace impurities in this compound?
Methodological Answer:
- Use reversed-phase HPLC with UV/Vis detection for baseline separation of polar hydroxylated derivatives.
- Validate methods against USP guidelines for steroid analogs (e.g., triamcinolone in ), ensuring specificity for deuterated vs. non-deuterated species .
- Cross-reference phase change data (e.g., melting points in ) to assess thermal stability during analysis .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Conduct accelerated degradation studies under varying pH, temperature, and light exposure.
- Compare degradation pathways with structurally similar compounds (e.g., drospirenone derivatives in ) to predict vulnerable functional groups (e.g., hydroxyls at C3 and C17) .
Q. What in vitro models are suitable for preliminary biological activity screening?
Methodological Answer:
- Use steroid receptor-binding assays (e.g., glucocorticoid or mineralocorticoid receptors) due to structural homology with pregnane derivatives.
- Reference cardenolide analogs () to design assays targeting enzymatic interactions (e.g., Na+/K+-ATPase inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies using this compound?
Methodological Answer:
- Perform meta-analysis to identify variables such as isotopic purity, solvent systems, or cell line variability.
- Apply frameworks from to refine research questions and experimental designs, ensuring data comparability .
- Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) .
Q. What environmental fate studies are critical for assessing the compound’s ecological impact?
Methodological Answer:
- Design experiments to track abiotic/biotic degradation using LC-MS/MS, referencing the INCHEMBIOL project () for methodologies on transformation products .
- Evaluate bioaccumulation potential via logP calculations and compare with non-deuterated analogs () to isolate isotopic effects .
Q. How do metabolic pathways differ between deuterated and non-deuterated forms of this compound?
Methodological Answer:
- Use stable isotope tracing in hepatic microsome assays to map deuterium retention in metabolites.
- Cross-reference metabolic data from cardenolides () to predict CYP450 isoform interactions .
Q. What strategies mitigate interference from stereoisomers during analytical quantification?
Methodological Answer:
Q. How can in silico models predict the compound’s pharmacokinetic behavior?
Methodological Answer:
- Use QSAR models parameterized with physicochemical data (e.g., logP, pKa) from NIST () .
- Validate predictions against in vivo data from structurally related compounds (e.g., digoxigenin analogs in ) .
Methodological Notes
- Data Contradictions : Address discrepancies by standardizing protocols (e.g., isotopic purity thresholds, assay conditions) as per ’s research design principles .
- Safety Protocols : Follow OSHA guidelines () for handling deuterated steroids, including PPE and waste disposal .
- Stereochemical Integrity : Refer to NIST’s crystallographic data () to avoid misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
